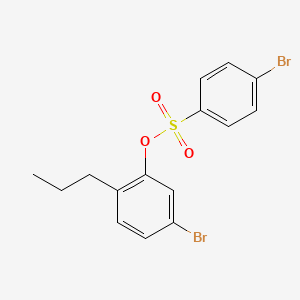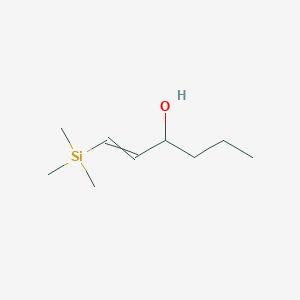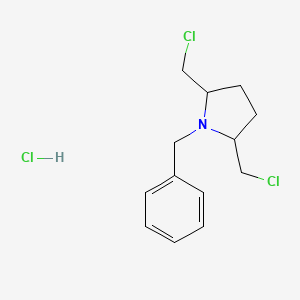
1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H17Cl2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two chloromethyl groups and a benzyl group attached to the pyrrolidine ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride typically involves the chloromethylation of a pyrrolidine derivative. One common method includes the reaction of pyrrolidine with formaldehyde and hydrochloric acid to introduce the chloromethyl groups. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative, while oxidation can produce aldehydes, ketones, or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of chloromethylation on biological systems and to develop new bioactive molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride involves its ability to undergo nucleophilic substitution reactions, which can modify the structure and function of target molecules. The chloromethyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,5-dimethylpyrrolidine: Similar structure but with methyl groups instead of chloromethyl groups.
1-Benzyl-2,5-dichloropyrrolidine: Similar structure but with chlorine atoms directly attached to the pyrrolidine ring.
1-Benzyl-2,5-bis(bromomethyl)pyrrolidine: Similar structure but with bromomethyl groups instead of chloromethyl groups.
Uniqueness: 1-Benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride is unique due to the presence of two chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of chemical and pharmaceutical products .
Eigenschaften
Molekularformel |
C13H18Cl3N |
|---|---|
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
1-benzyl-2,5-bis(chloromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-8-12-6-7-13(9-15)16(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H |
InChI-Schlüssel |
CJTGIZYUTIOULY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1CCl)CC2=CC=CC=C2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


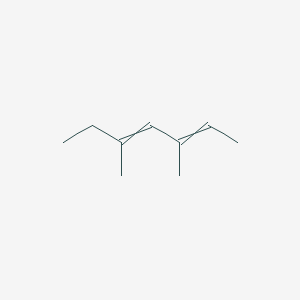

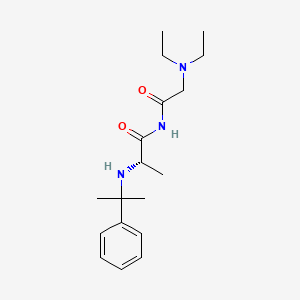
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
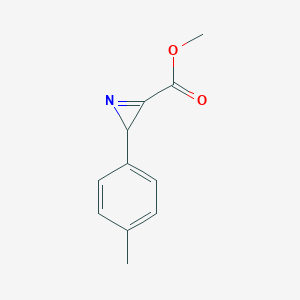
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)

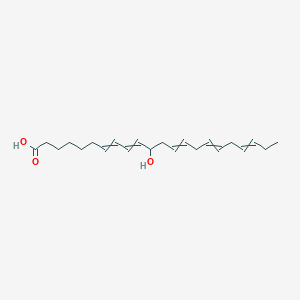
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)

